2-Phenyl-3-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)acrylonitrile
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Overview
Description
2-Phenyl-3-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)acrylonitrile is a complex organic compound characterized by its unique structure, which includes a phenyl group, an imidazo[2,1-b][1,3]thiazol moiety, and an acrylonitrile group
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 2-Phenyl-3-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)acrylonitrile has shown potential as a pharmacophore for drug development. Its interactions with biological targets can be studied to develop new therapeutic agents.
Medicine: The compound has been investigated for its potential anticancer properties. Studies have shown that derivatives of this compound can inhibit the growth of cancer cells, making it a candidate for further drug development.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
While the specific mechanism of action for “2-Phenyl-3-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)acrylonitrile” is not explicitly mentioned in the search results, compounds bearing imidazo[2,1-b]thiazole scaffolds have been found to exhibit a wide range of pharmacological activities, such as antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Future Directions
The compounds bearing imidazo[2,1-b]thiazole scaffolds have shown promising results in various fields, especially in medicinal chemistry . Therefore, further studies to increase the library of imidazo[2,1-b]thiazole derivatives for deeper understanding of the relationship between biological activity of the compounds and their structures could be a potential future direction .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-3-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)acrylonitrile typically involves multiple steps, starting with the formation of the imidazo[2,1-b][1,3]thiazol core. This can be achieved through the cyclization of appropriate precursors, such as phenyl-substituted thiazoles and imidazoles, under specific reaction conditions, including the use of strong bases or acids.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-Phenyl-3-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)acrylonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Substitution reactions can introduce different substituents at various positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed:
Comparison with Similar Compounds
2-(6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)benzo[d]thiazole
3-(6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)-1H-indole
2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide
Uniqueness: 2-Phenyl-3-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)acrylonitrile stands out due to its specific structural features, which confer unique chemical and biological properties compared to similar compounds. Its acrylonitrile group, in particular, provides additional reactivity and versatility in chemical synthesis.
Properties
IUPAC Name |
(Z)-2-phenyl-3-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3S/c21-14-17(15-7-3-1-4-8-15)13-18-19(16-9-5-2-6-10-16)22-20-23(18)11-12-24-20/h1-13H/b17-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVEYKKVANYXMBM-GHRIWEEISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=CSC3=N2)C=C(C#N)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(N3C=CSC3=N2)/C=C(\C#N)/C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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